molecular formula C10H14O6S B14521046 Methanesulfonic acid--2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol (1/1) CAS No. 62529-64-0

Methanesulfonic acid--2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol (1/1)

Cat. No.: B14521046
CAS No.: 62529-64-0
M. Wt: 262.28 g/mol
InChI Key: QAUIQQSIYDXLLJ-UHFFFAOYSA-N
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Description

Methanesulfonic acid–2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol (1/1) is a compound that combines methanesulfonic acid and 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol in a 1:1 ratio. Methanesulfonic acid is a strong acid with the molecular formula CH3SO3H, known for its high solubility in water and organic solvents, and its use as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid–2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol typically involves the reaction of methanesulfonic acid with 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the sulfonate ester .

Industrial Production Methods

Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide or dimethyl disulfide using oxidizing agents such as chlorine or nitric acid . The resulting methanesulfonic acid is then purified and reacted with 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced alcohols, and substituted sulfonate esters .

Mechanism of Action

The mechanism of action of methanesulfonic acid–2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol involves the interaction of the sulfonate ester with various molecular targets. The sulfonate group can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. This interaction can affect various molecular pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid–2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol is unique due to its combination of a strong acid and an organic alcohol, providing a versatile reagent for various chemical and biological applications. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

62529-64-0

Molecular Formula

C10H14O6S

Molecular Weight

262.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethanol;methanesulfonic acid

InChI

InChI=1S/C9H10O3.CH4O3S/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;1-5(2,3)4/h1-2,5,10H,3-4,6H2;1H3,(H,2,3,4)

InChI Key

QAUIQQSIYDXLLJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1OC2=C(O1)C=C(C=C2)CCO

Origin of Product

United States

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